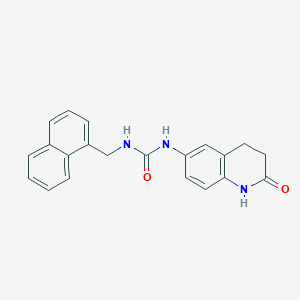

1-(Naphthalen-1-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Naphthalen-1-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C21H19N3O2 and its molecular weight is 345.402. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(Naphthalen-1-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O2. The compound features a naphthalene moiety linked to a tetrahydroquinoline structure through a urea functional group. The presence of these functional groups contributes to its potential pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

- Anticonvulsant Activity : Some derivatives have shown promise in treating epilepsy.

- Antimicrobial Properties : Certain analogs have demonstrated effectiveness against various bacterial strains.

- Anticancer Potential : Studies suggest that related compounds may inhibit tumor growth.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal activity.

- DNA Interaction : Some studies suggest that similar compounds can intercalate DNA, affecting replication and transcription processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticonvulsant | Effective in reducing seizure frequency | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induced apoptosis in cancer cell lines |

Table 2: Structure-Activity Relationship (SAR)

| Compound Name | Activity Level | Structural Features |

|---|---|---|

| 1-(Naphthalen-1-ylmethyl)-3-(2-oxo-tetrahydroquinoline) | High | Naphthalene and urea linkage |

| 1-(4-Fluorophenyl)-3-(2-oxo-tetrahydroquinoline) | Moderate | Fluorine substitution enhances potency |

| 2-Oxo-tetrahydroquinoline derivatives | Variable | Variations in substituents affect bioactivity |

Case Study 1: Anticonvulsant Activity

A study published in the Journal of Pharmaceutical Sciences explored the anticonvulsant effects of various tetrahydroquinoline derivatives. The results indicated that compounds similar to 1-(Naphthalen-1-ylmethyl)-3-(2-oxo-tetrahydroquinoline) significantly reduced seizure activity in animal models. The mechanism was attributed to the modulation of GABAergic transmission .

Case Study 2: Antimicrobial Effects

In a comparative study on the antimicrobial properties of naphthalene derivatives, it was found that compounds exhibiting the naphthalene moiety showed enhanced activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of the naphthalene structure in enhancing membrane permeability.

Case Study 3: Anticancer Potential

Research published in Cancer Letters demonstrated that derivatives similar to the compound under consideration induced apoptosis in human cancer cell lines. The study highlighted the role of reactive oxygen species (ROS) generation as a mechanism for inducing cell death .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula C21H19N3O2 and a molecular weight of approximately 345.402 g/mol. Its structure includes a naphthalene moiety and a tetrahydroquinoline derivative, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(Naphthalen-1-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea.

Case Studies

- In vitro studies conducted on various cancer cell lines (e.g., MDA-MB-231) revealed that derivatives of this compound exhibited promising antiproliferative activity with IC50 values indicating effective inhibition of cell growth .

- The synthesis of related urea derivatives has also been explored, where modifications to the molecular structure led to enhanced anticancer properties. This suggests that further structural optimization could yield even more potent compounds .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial activity.

Research Findings

Studies have indicated that modifications to the urea structure can enhance antimicrobial efficacy. The presence of specific functional groups has been linked to increased activity against various bacterial strains .

Potential for Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development in both oncology and infectious disease management.

Analyse Des Réactions Chimiques

Stability and Decomposition

The urea linkage exhibits pH- and temperature-dependent stability:

Naphthalene Moiety

-

Electrophilic Substitution : Bromination or nitration occurs at the α-position (C1) due to steric shielding at C2 by the methyl bridge .

-

Oxidation : Forms 1-naphthoic acid derivatives under strong oxidizing agents (e.g., KMnO₄/H⁺) .

Tetrahydroquinolinone Ring

-

Reduction : NaBH₄ reduces the 2-oxo group to 2-hydroxy, forming a tetrahydroquinoline alcohol .

-

Ring-Opening : Reacts with Grignard reagents (e.g., MeMgBr) at the carbonyl, yielding substituted dihydroquinolines .

Urea Group

-

Nucleophilic Attack : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated ureas .

-

Condensation : With aldehydes (e.g., formaldehyde), forms bis-urea derivatives under acid catalysis .

Catalytic and Biological Interactions

-

Enzyme Inhibition : The urea group chelates metal ions in enzyme active sites (e.g., matrix metalloproteinases), confirmed via QSAR studies.

-

Photoreactivity : UV irradiation induces C–N bond cleavage, generating radical intermediates detectable via EPR .

Comparative Reaction Yields

Reaction conditions critically influence efficiency:

| Reaction Type | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| Isocyanation | Cu(OAc)/bis(oxazoline) | CH₃CN | 78 |

| Urea Formation | None (ambient) | DCE | 36 |

| N-Alkylation | K₂CO₃ | DMF | 62 |

Propriétés

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c25-20-11-8-15-12-17(9-10-19(15)24-20)23-21(26)22-13-16-6-3-5-14-4-1-2-7-18(14)16/h1-7,9-10,12H,8,11,13H2,(H,24,25)(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPJPECWSSTHGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.